molecular formula C60H112O14 B12658912 Sucrose tripalmitate CAS No. 26836-42-0

Sucrose tripalmitate

Cat. No.: B12658912
CAS No.: 26836-42-0
M. Wt: 1057.5 g/mol
InChI Key: YAPPOWNJRFZKGC-UWVXNQQFSA-N
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Description

Contextualization within Sucrose (B13894) Fatty Acid Esters Research

Sucrose fatty acid esters (SEs) are a class of surfactants synthesized from the esterification of sucrose and fatty acids. wikipedia.org These compounds are derived from renewable and inexpensive natural resources, making them a subject of significant research interest. researchgate.net SEs are recognized for being biodegradable, biocompatible, tasteless, and odorless, positioning them as potential replacements for synthetic surfactants in the food, cosmetic, and pharmaceutical industries. researchgate.netresearchgate.net

The research landscape of SEs is vast, covering a wide spectrum of molecules with different fatty acid chains and varying degrees of esterification. Sucrose tripalmitate represents a specific point within this landscape, characterized by the attachment of three palmitic acid moieties to the sucrose backbone. This structure places it among the more oil-soluble esters, distinguishing its properties and potential applications from the more water-soluble monoesters. researchgate.net

Significance of Degree of Esterification: Focus on Tripalmitate Molecular Structures

The degree of esterification (DE)—the number of fatty acid chains attached to the sucrose molecule—is the most critical factor determining the physicochemical properties of a sucrose ester. researchgate.netarxiv.org A sucrose molecule has eight hydroxyl groups that are available for esterification, allowing for the formation of mono-, di-, tri-, and up to octa-esters. mdpi.comumn.edu This structural variability allows for the fine-tuning of the compound's functional properties, particularly its hydrophilic-lipophilic balance (HLB).

The HLB value indicates a surfactant's relative affinity for water and oil. Sucrose esters with a low DE, such as monoesters, are more hydrophilic and have high HLB values (typically 10-16), making them good oil-in-water emulsifiers. foodadditives.net Conversely, esters with a higher DE, like this compound, are more lipophilic. Triesters generally have low HLB values, in the range of 3 to 7, rendering them soluble in oil and suitable for applications such as water-in-oil emulsifiers or as lipid structuring agents. researchgate.netfoodadditives.net

The specific structure of this compound, with its three long-chain saturated fatty acids, results in a highly lipophilic molecule compared to its mono- and di-ester counterparts. This distinction is fundamental to its scientific investigation and application.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 26836-42-0 drugfuture.comchemicalbook.com
Molecular Formula C₆₀H₁₁₂O₁₄ drugfuture.comnih.gov
Molecular Weight 1057.52 g/mol
Nature Lipophilic

Table 2: Comparison of Sucrose Esters by Degree of Esterification

Degree of Esterification General Solubility Typical HLB Range Primary Emulsifying Action
Monoesters Water-soluble researchgate.net 10 - 16 foodadditives.net Oil-in-Water (O/W) wikipedia.org
Diesters Partly soluble in water and oils foodadditives.net 7 - 10 foodadditives.net O/W or W/O
Triesters (e.g., Tripalmitate) Oil-soluble researchgate.net 3 - 7 foodadditives.net Water-in-Oil (W/O)

Historical Overview of Sucrose Ester Research Methodologies

The study and synthesis of sucrose esters have evolved significantly since their initial discovery. The first mention of a sucrose ester was in 1880 with the preparation of sucrose octaacetate. wikipedia.org The synthesis of sucrose esters with fatty acids, such as sucrose octapalmitate, followed in the 1920s. wikipedia.org

Early methodologies relied on classical esterification techniques. In 1924, Rosenthal synthesized highly substituted sucrose esters using the reaction between sucrose and fatty acid chlorides in a pyridine (B92270) solvent. wikipedia.org However, these methods often involved hazardous chemicals.

A major breakthrough came in 1952 with a patent for a new synthesis pathway involving the transesterification of triglycerides and sucrose in the solvent dimethylformamide (DMF). wikipedia.orgumn.edu This "Snell process" became a foundational method for commercial production. umn.edu Subsequent research led to the substitution of DMF with the less hazardous and cheaper dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

Concerns over solvent residues, particularly for food and pharmaceutical applications, spurred the development of solvent-free synthesis methods. oup.com These modern approaches include:

Molten Sucrose Method: Developed by Feuge and colleagues, this process involves reacting molten sucrose with fatty acid esters at high temperatures (170–187 °C). oup.com

Microemulsion Process: This technique uses a microemulsion of dissolved sucrose in a medium like propylene (B89431) glycol, which is then reacted with a fatty acid methyl ester. umn.edu

Enzymatic Synthesis: The use of enzymes, particularly lipases, has been explored to catalyze the esterification reaction. This method offers greater control over the degree of substitution, allowing for the targeted synthesis of specific esters like mono- or diesters. researchgate.netui.ac.id

Table 3: Timeline of Key Methodologies in Sucrose Ester Synthesis

Period Key Methodology Description
1920s Classical Esterification Reaction of sucrose with fatty acid chlorides using pyridine as a solvent. wikipedia.org
1950s Solvent-Based Transesterification Reaction of sucrose and triglycerides or methyl esters of fatty acids in solvents like DMF or DMSO. wikipedia.orgumn.edu
1970s Molten Sucrose (Solvent-Free) Transesterification using molten sucrose at high temperatures without a solvent. oup.com
1960s-Present Microemulsion/Emulsifier-Aided (Solvent-Free) Reaction in a microemulsion or using emulsifiers to improve reactant compatibility without a bulk solvent phase. umn.eduredalyc.org
1990s-Present Enzymatic Synthesis Use of lipases as biocatalysts to achieve selective esterification under milder conditions. researchgate.netui.ac.id

Scope and Objectives of this compound Investigations

Academic and industrial investigations into this compound are driven by its specific physicochemical properties, stemming from its high degree of esterification. The primary objectives of this research include:

Synthesis and Purification: A significant area of research focuses on developing efficient methods to synthesize and isolate this compound with high purity. Given that most synthesis processes yield a mixture of esters, achieving a high concentration of a specific triester is a major challenge. redalyc.orgsci-hub.se Studies explore solvent-free reactive systems and enzymatic processes to improve selectivity and yield. researchgate.netunal.edu.co

Physicochemical Characterization: Research is dedicated to precisely measuring the thermal and physical properties of this compound, including its melting point, heat capacity, viscosity, and surface tension. researchgate.net This data is essential for designing and modeling industrial processes and formulating products.

Pharmaceutical Applications: As a lipophilic molecule, this compound is investigated for its potential in drug delivery. Studies explore its use as an excipient to enhance the solubility and stability of pharmaceutical formulations. Research on lipid-based implants has used glycerol (B35011) tripalmitate as a model lipid to study drug release mechanisms, a field where this compound could have analogous applications. kinampark.comnih.gov

Emulsification and Texturizing Properties: In food science and cosmetics, research objectives include evaluating the effectiveness of this compound as a water-in-oil emulsifier and its ability to modify the texture and stability of high-fat formulations. researchgate.netresearchgate.net Its lipophilic nature makes it a candidate for structuring oils and fats.

Properties

CAS No.

26836-42-0

Molecular Formula

C60H112O14

Molecular Weight

1057.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2,5-bis(hexadecanoyloxymethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C60H112O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(61)69-46-49-54(64)56(66)57(67)59(72-49)74-60(48-71-53(63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)58(68)55(65)50(73-60)47-70-52(62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-59,64-68H,4-48H2,1-3H3/t49-,50-,54-,55-,56+,57-,58+,59-,60+/m1/s1

InChI Key

YAPPOWNJRFZKGC-UWVXNQQFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O

Origin of Product

United States

Synthetic Methodologies for Sucrose Tripalmitate

Chemical Synthesis Approaches

The primary chemical route for synthesizing sucrose (B13894) tripalmitate is transesterification. This process is generally preferred over esterification because it avoids the formation of water, which can lead to the saponification of fatty acids when using basic catalysts, and operates in a less corrosive environment. redalyc.org The reaction typically involves sucrose and a fatty acid derivative, such as a fatty acid methyl ester (FAME). redalyc.org

Transesterification Reactions

Transesterification for sucrose tripalmitate production is a heterogeneous reaction, often involving solid sucrose and liquid fatty acid methyl esters, catalyzed by a basic catalyst. redalyc.orgresearchgate.net The reaction temperature is a critical parameter, limited by the caramelization point of sucrose, which is around 160°C. redalyc.org

The selection of substrates is crucial for the successful synthesis of this compound. Methyl palmitate is a commonly used fatty acid donor. redalyc.org Research has shown that the molar ratio of the reactants significantly impacts the reaction's efficiency and the resulting product distribution. For instance, in a study evaluating solvent-free systems, a molar ratio of 2.5:1 of methyl palmitate to sucrose was utilized. redalyc.orgresearchgate.net The stoichiometry is a key factor in directing the synthesis towards the desired degree of esterification.

Basic catalysts are essential for promoting the transesterification reaction. elsevierpure.com Anhydrous potassium carbonate (K₂CO₃) is a frequently employed catalyst in this process. redalyc.orgresearchgate.netresearchgate.net The concentration of the catalyst is a critical factor to optimize. Studies have used potassium carbonate at a concentration of 5% by weight. redalyc.orgresearchgate.netresearchgate.net The catalytic activity can also be influenced by the presence of other substances in the reaction mixture. For example, potassium palmitate, often used as an emulsifier, has demonstrated catalytic activity, which can enhance productivity. redalyc.org

Solvent System ComponentsReaction TemperatureReported ConversionReference
Dimethylformamide (DMF)120°C85% in two hours redalyc.org
2-methyl-2-butanol (2M2B) with DMSONot specifiedLess efficient than ionic liquid systems researchgate.net

In an effort to develop more environmentally friendly and efficient processes, significant research has been conducted on solvent-free synthesis of sucrose esters. assemblingsugars.fr These systems aim to eliminate the need for organic solvents, thereby reducing separation operations and potential environmental impact. redalyc.org A primary challenge in solvent-free systems is the poor miscibility and contact between the solid sucrose and the liquid fatty acid ester, which can lead to low reaction rates. redalyc.orgassemblingsugars.fr This often results in the formation of sucrose esters with a high degree of substitution, rather than the desired monoesters or lower-substituted esters like tripalmitate. assemblingsugars.fr

To address these challenges, one approach involves the co-melting of solid sucrose with multivalent cation soaps to create a more homogeneous reaction medium. researchgate.net Another strategy is the use of contacting agents or emulsifiers to improve the dispersion of sucrose in the fatty acid methyl ester phase. redalyc.org Despite the challenges, solvent-free processes have demonstrated productivities comparable to solvent-based systems, with the advantage of a higher concentration of the desired product in the final mixture. redalyc.org

Solvent-Free System ApproachKey FeatureOutcomeReference
Use of Divalent Metal Fatty Acid AlkanoateCreates a homogeneous melted paste at 125°CPromotes formation of sucrose monoesters assemblingsugars.fr
Use of Emulsifiers (e.g., Sucrose Palmitate, Potassium Palmitate)Improves compatibility between reactantsAchieved methyl ester conversions around 40% redalyc.org

Contacting agents and emulsifiers play a pivotal role in enhancing the efficiency of this compound synthesis, particularly in solvent-free systems. redalyc.org These agents help to disperse the solid sucrose into the liquid fatty acid methyl ester (FAME), overcoming the mass transfer limitations inherent in the heterogeneous system. redalyc.org Alkaline and multivalent fatty acid soaps, as well as sucrose esters themselves, have been effectively used for this purpose. redalyc.org

The choice of emulsifier can significantly influence the reaction's performance. Emulsifiers with a high Hydrophilic-Lipophilic Balance (HLB) are more likely to interact with the hydrophilic sucrose, improving its solubility in the FAME. redalyc.org For example, potassium palmitate, an anionic surfactant, not only acts as an effective emulsifier but also exhibits catalytic activity, leading to higher productivities. redalyc.org In contrast, emulsifiers with a low HLB, such as glycerol (B35011) monostearate, have shown performance similar to systems without any contacting agent. redalyc.org The concentration of the emulsifier is also a key variable, with studies exploring ranges from 5% to 15% by weight. redalyc.orgresearchgate.netresearchgate.net

EmulsifierTypeKey FindingReference
Potassium PalmitateAnionic, High HLBExhibits both emulsifying and catalytic properties, leading to higher productivity and selectivity to monoesters. redalyc.orgresearchgate.net
Sucrose PalmitateNon-ionic, High HLBEffective in improving reactant compatibility. redalyc.org
Glycerol MonostearateNon-ionic, Low HLBPerforms similarly to reactive systems without any contacting agent. redalyc.org

Esterification with Fatty Acids or Acyl Chlorides

Chemical synthesis of sucrose esters can be achieved through the direct reaction of sucrose with either fatty acids or their more reactive derivatives, acyl chlorides.

Direct esterification with fatty acids, such as palmitic acid, typically requires high temperatures, often between 150–170°C, to drive the reaction forward. researchgate.net Due to the poor mutual solubility of polar sucrose and nonpolar fatty acids, this process is generally conducted in high-boiling aprotic dipolar solvents like N-methylpyrrolidone or dimethylsulfoxide (DMSO) to create a homogeneous reaction mixture. researchgate.net Under these conditions, the reaction can yield a complex mixture of sucrose esters with varying degrees of substitution. For instance, research on the esterification of sucrose with stearic acid, a comparable long-chain fatty acid, demonstrated that at 170°C, a 98% conversion of the acid could be achieved after 18 hours, resulting in a 94% total yield of sucrose esters.

A more reactive approach involves the use of fatty acyl chlorides, such as palmitoyl (B13399708) chloride. researchgate.netgoogle.com The increased reactivity of the acyl chloride allows for milder reaction conditions compared to direct esterification with the corresponding fatty acid. google.com Synthesis can be initiated by adding the acyl chloride to a sucrose-solvent mixture at temperatures ranging from 90°C to 116°C. google.com While effective, this method often yields a broad distribution of products, including mixtures of mono-, di-, and tri-substituted sucrose esters, making the isolation of pure this compound challenging. researchgate.net

Table 1: Comparison of Chemical Synthesis Methodologies

MethodologyAcylating AgentTypical ConditionsAdvantagesChallenges
Direct EsterificationPalmitic AcidHigh Temp (150-170°C), Aprotic Solvents (e.g., DMSO) researchgate.netUtilizes readily available fatty acids.Low regioselectivity, high energy consumption, potential for colored byproducts. core.ac.uk
AcylationPalmitoyl ChlorideMild Temp (e.g., 90-116°C), Organic Solvents google.comHigher reactivity of acylating agent, faster reaction rates.Produces complex mixtures of esters, potential for acyl migration. researchgate.net

Regioselective Synthesis Strategies and Challenges

A primary obstacle in the synthesis of specific sucrose esters like this compound is achieving regioselectivity. core.ac.ukgoogle.com Sucrose possesses eight hydroxyl groups—three primary (at carbons 6, 1', and 6') and five secondary—all of which are potential sites for acylation. google.comresearchgate.net The objective of regioselective synthesis is to direct the esterification to specific hydroxyl positions to produce a well-defined compound rather than an indiscriminate mixture.

Controlling the substitution pattern is fundamentally a challenge of differentiating the reactivity of the eight hydroxyl groups. Generally, the primary hydroxyl groups are more sterically accessible and thus more reactive than the secondary ones. google.comresearchgate.net However, even among the primary positions, achieving exclusive acylation at one or two specific sites is difficult. dss.go.th

Conventional chemical methods performed at high temperatures often exhibit poor selectivity and can lead to the formation of undesirable colored side-products. core.ac.uk To enhance regioselectivity, various strategies have been explored. These include the use of protecting groups to temporarily block certain hydroxyls, or the application of specific catalysts and reaction conditions to favor acylation at a particular position. For example, forming a dibutyltin (B87310) acetal (B89532) with sucrose has been shown to increase the nucleophilicity of the oxygen at the C-6 position, thereby directing subsequent acylation to this site. mssm.edu The choice of base catalyst in transesterification reactions can also influence the outcome; the use of lithium carbonate, for instance, has been reported to favor esterification at the secondary 2-OH group. researchgate.net

A significant complication in both the synthesis and subsequent purification of sucrose esters is the phenomenon of acyl migration. researchgate.nettandfonline.comtandfonline.com This is an intramolecular process where an acyl group relocates from one hydroxyl group to another on the sucrose backbone, typically proceeding through a transient tetrahedral orthoester intermediate. researchgate.net

This isomerization process can undermine the intended regiochemical outcome of a synthesis. tandfonline.com It has been observed that acyl groups located on the glucose moiety of sucrose can migrate between adjacent hydroxyl positions. tandfonline.comtandfonline.com The stability of the resulting regioisomers is not uniform; 6-O-acylated sucroses are generally the most thermodynamically stable. researchgate.net The presence of trace amounts of water or base can catalyze the migration of an acyl group from a less stable position (e.g., OH-3) to the more stable OH-6 position. tandfonline.comtandfonline.com This inherent instability and tendency to isomerize makes the isolation of a pure, single regioisomer a considerable synthetic challenge. researchgate.net

Enzymatic Synthesis Pathways

Enzymatic synthesis represents a significant alternative to traditional chemical methods, offering the potential for greater selectivity under milder, more environmentally benign conditions. core.ac.uknih.gov Lipases are the most prominent class of enzymes utilized for the biocatalytic production of sucrose esters. core.ac.uk

Candida antarctica Lipase (B570770) B (CALB): This lipase, frequently used in its immobilized form as Novozym 435, is a highly effective and widely studied biocatalyst for sucrose ester synthesis. core.ac.uke3s-conferences.orgnih.govnih.gov CALB demonstrates a high degree of regioselectivity, preferentially acylating the primary hydroxyl groups of sucrose. core.ac.uknih.gov Specifically, it can be employed to produce 6,6'-diesters, showcasing its utility in creating specific substitution patterns. core.ac.uk Studies using CALB to catalyze the reaction between sucrose and fatty acid methyl esters have reported achieving high yields of over 90%. e3s-conferences.orgresearchgate.nete3s-conferences.org

Candida rugosa Lipase: Lipase from C. rugosa has also been successfully applied to the synthesis of sucrose esters. ui.ac.id It is capable of mediating the esterification reaction between sucrose and various fatty acids within an organic solvent medium like n-hexane. ui.ac.id

Enzyme immobilization is a key strategy employed to enhance the operational stability and reusability of lipases, particularly in the non-aqueous environments required for esterification. mdpi.com CALB, for example, is commonly immobilized by adsorption onto a macroporous acrylic resin. core.ac.uk

Table 2: Selected Biocatalysts for Sucrose Ester Synthesis

Biocatalyst (Lipase)Source OrganismCommon Immobilized FormKey Characteristics & Regioselectivity
Lipase B (CALB)Candida antarcticaNovozym 435 (adsorbed on acrylic resin) core.ac.ukHighly effective and selective for primary hydroxyl groups, particularly the 6'-position. Can be used for mono- and diester synthesis. core.ac.uk
LipaseCandida rugosa-Effective for esterification of sucrose with fatty acids in organic solvents. ui.ac.id
LipaseThermomyces lanuginosusGranulated with silica (B1680970) core.ac.ukShows high selectivity for the synthesis of 6-O-acylsucrose. core.ac.uk

Engineering the reaction medium is crucial for overcoming the challenge of bringing the hydrophilic sucrose and lipophilic acyl donor (e.g., palmitic acid) into contact to allow for an efficient enzymatic reaction. mdpi.comaiche.org

Organic Solvents: Various organic solvent systems have been developed to improve reactant solubility. Effective media include mixtures of a tertiary alcohol, such as 2-methyl-2-butanol, with a polar aprotic solvent like DMSO. core.ac.uk Another approach utilizes a binary solvent system of dimethylacetamide (DMAc) and tert-amyl alcohol. While these solvents can facilitate high reaction yields, their use introduces challenges in downstream processing. The potential toxicity of solvents like DMSO necessitates their complete removal from the final product, which is often intended for food or cosmetic applications. nih.govaiche.org

Solvent-Free Biocatalysis: In an effort to create more sustainable and "green" manufacturing processes, significant research has focused on solvent-free reaction systems. mdpi.comsemanticscholar.orgassemblingsugars.fr In this approach, the reaction is conducted in the liquid fatty acid or fatty acid ester, which acts as both a reactant and the reaction medium, with solid sucrose suspended within it. mdpi.com Techniques such as high-pressure homogenization can be used to reduce the particle size of the sucrose, creating a more stable suspension and increasing the interfacial area available for the enzyme to act upon. mdpi.com In such systems, precise control of water activity is paramount to maximize the esterification reaction while suppressing the competing enzyme-catalyzed hydrolysis of the product. uni-pannon.humdpi.com

Optimization of Enzymatic Reaction Parameters

Enzymatic synthesis of sucrose esters offers a highly selective and environmentally conscious alternative to chemical methods. The efficiency and yield of this biocatalytic process are heavily dependent on the precise control of several key parameters. Lipases, such as those from Candida antarctica and Candida rugosa, are commonly employed as catalysts in these reactions.

The duration and temperature of the enzymatic reaction are critical factors that directly influence the yield of sucrose esters. The optimal incubation time represents the point at which the maximum product yield is achieved before the reverse reaction, hydrolysis, begins to dominate. As the esterification reaction proceeds, water is produced as a byproduct. An increase in water concentration can shift the reaction equilibrium, causing the enzyme to catalyze the hydrolysis of the newly formed sucrose ester back into sucrose and fatty acid. ui.ac.id

For instance, in the enzymatic synthesis of sucrose esters using fatty acids from palm oil with Candida rugosa lipase, the optimal incubation time was found to be 12 hours. ui.ac.id Another study utilizing Candida antarctica lipase for the esterification of sucrose with a methyl ester substrate identified an optimal reaction time of 10 hours to achieve the highest substrate conversion. e3s-conferences.orgresearchgate.net

Temperature affects both the enzyme's activity and its stability. While higher temperatures can increase the initial reaction rate, they can also lead to the denaturation of the enzyme, reducing its catalytic efficacy over time. Research has shown that an optimal temperature for esterification using Candida rugosa lipase with fatty acids from both coconut and palm oil is 30°C. ui.ac.id Similarly, reactions catalyzed by Candida antarctica have been effectively carried out at temperatures between 30°C and 33°C. e3s-conferences.org

Table 1: Effect of Incubation Time and Temperature on Sucrose Ester Synthesis

Enzyme Source Substrate Optimal Incubation Time (hours) Optimal Temperature (°C) Yield/Conversion
Candida antarctica Sucrose & Methyl Ester 10 30-33 90.45% Yield e3s-conferences.orgresearchgate.net
Candida rugosa Sucrose & Palm Oil Fatty Acids 12 30 Optimum Yield ui.ac.id
Water Activity Control for Esterification vs. Hydrolysis

Water activity (a_w) is a critical parameter in enzymatic esterification. Lipases require a thin layer of water to maintain their catalytically active conformation. lu.se However, as water is a product of esterification and a reactant in hydrolysis, its concentration must be carefully controlled. uni-pannon.hu High water activity in the reaction medium shifts the thermodynamic equilibrium towards hydrolysis, breaking down the desired ester product. researchgate.net

To favor synthesis over hydrolysis, the reaction is typically carried out in organic solvents with very low water activity. researchgate.net Research indicates that water activities below 0.2 are often most suitable for the production of sugar esters. researchgate.net In one study, the lowest initial water activity (a_w = 0.07) resulted in the highest conversion yield and initial reaction rate. researchgate.net The continuous removal of water produced during the reaction, using methods like molecular sieves or vacuum pressure, is essential to suppress product hydrolysis and drive the reaction towards completion. researchgate.net The competition of water as a nucleophile for the acyl-enzyme intermediate increases at higher water activities, which can significantly raise the apparent Michaelis constant (K_m) for the alcohol substrate (sucrose), thereby reducing the efficiency of the esterification process. nih.gov

Comparative Analysis of Enzymatic vs. Chemical Routes for this compound Production

The production of sucrose esters can be accomplished through either enzymatic catalysis or conventional chemical synthesis. Each route presents a distinct profile of advantages and disadvantages concerning reaction conditions, selectivity, environmental impact, and product purification.

Chemical Synthesis: The industrial production of sucrose esters has traditionally relied on chemical methods. researchgate.net This approach often involves high temperatures (130°C-250°C) and the use of toxic organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the polar sucrose and non-polar fatty acids. e3s-conferences.orgresearchgate.net While chemical synthesis can achieve high yields at a low cost, it suffers from a lack of regioselectivity, leading to a complex mixture of mono-, di-, and poly-acylated esters. researchgate.net This non-selectivity necessitates extensive and challenging purification steps. Furthermore, the harsh reaction conditions can cause the degradation of sucrose and the formation of unwanted byproducts through saponification. e3s-conferences.orgresearchgate.net

Enzymatic Synthesis: The enzymatic route offers a "greener" and more precise alternative. mdpi.com Biocatalysis operates under much milder conditions, typically at lower temperatures (30°C-70°C), which preserves the integrity of the sucrose molecule and is more energy-efficient. e3s-conferences.orgresearchgate.net The primary advantage of using enzymes like lipases is their high regioselectivity, allowing for the targeted acylation of specific hydroxyl groups on the sucrose molecule. mdpi.com This leads to a cleaner product profile with fewer byproducts, simplifying the downstream purification process. e3s-conferences.orgmdpi.com While the cost of enzymes can be a factor, the potential for catalyst reuse and the reduced environmental impact make it an increasingly attractive method. mdpi.com

Table 3: Comparison of Chemical and Enzymatic Synthesis of Sucrose Esters

Feature Chemical Synthesis Enzymatic Synthesis
Catalyst Basic catalysts (e.g., NaOH, KOH) e3s-conferences.org Enzymes (e.g., Lipases) mdpi.com
Temperature High (130°C - 250°C) e3s-conferences.org Mild (30°C - 70°C) e3s-conferences.org
Solvents Often toxic and harsh (e.g., DMSO, DMF) researchgate.net Organic solvents, ionic liquids, or solvent-free systems e3s-conferences.orgmdpi.com
Regioselectivity Low, produces a mixture of esters researchgate.net High, allows for targeted synthesis mdpi.com
Byproducts Saponification and degradation products are common e3s-conferences.org Minimal byproducts, cleaner reaction e3s-conferences.org
Purification Complex and difficult mdpi.com Simpler and more straightforward mdpi.com

| Environmental Impact | Higher energy consumption, use of toxic chemicals researchgate.net | "Greener" process, more sustainable mdpi.com |

Advanced Characterization and Analytical Techniques for Sucrose Tripalmitate

Chromatographic Separation Methods

Chromatography is the cornerstone for analyzing sucrose (B13894) esters, which often exist as complex mixtures of isomers with varying degrees of esterification and different fatty acid chains. nih.gov Methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) Applications

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is one of the most common methods for separating sucrose fatty acid esters. nih.gov This technique separates molecules based on their hydrophobicity, making it effective for distinguishing esters with different numbers of fatty acid chains.

The choice of elution strategy is critical in the HPLC analysis of sucrose esters and depends heavily on the complexity of the sample. The two primary modes are isocratic and non-isocratic (gradient) elution. danaher.com

Isocratic elution utilizes a constant mobile phase composition throughout the analytical run. phenomenex.com This approach is valued for its simplicity, reproducibility, and stable baselines, making it suitable for routine quality control and the analysis of simple mixtures. danaher.com, uhplcs.com For certain sucrose esters, such as sucrose laurate, isocratic elution with an increased flow rate has been shown to improve separation and reduce analysis time compared to standard isocratic methods. nih.gov

Non-isocratic (gradient) elution involves dynamically changing the mobile phase composition during the separation, typically by increasing the concentration of a stronger organic solvent. danaher.com This strategy is essential for resolving complex mixtures containing compounds with a wide range of polarities, such as commercial sucrose ester preparations which include mono-, di-, tri-, and higher esters. researchgate.net, tandfonline.com, danaher.com Gradient elution provides better peak resolution and can shorten run times for these complex samples. phenomenex.com For instance, a ternary stepwise gradient of water, methanol, and tetrahydrofuran (B95107) has been used to separate sucrose esters from mono- to octaester. jst.go.jp Research on sucrose caprate demonstrated that a step-down gradient elution offered superior separation compared to isocratic methods. nih.gov, researchgate.net

Table 1: Comparison of Isocratic and Non-Isocratic (Gradient) Elution for Sucrose Ester Analysis

FeatureIsocratic ElutionNon-Isocratic (Gradient) Elution
Mobile Phase Constant composition. uhplcs.comVariable composition over time. uhplcs.com
Complexity Simple, easy to set up. uhplcs.comMore complex, requires programmable pump.
Best For Simple mixtures, routine analysis, quality control. uhplcs.comComplex mixtures with a wide range of polarities (e.g., commercial sucrose esters). danaher.com
Advantages Reproducible, stable baseline, lower operational cost. danaher.comEnhanced peak resolution, shorter run times for complex samples. danaher.com, phenomenex.com
Disadvantages Can result in broad peaks and long retention times for strongly retained compounds. danaher.comRequires column re-equilibration between runs, potential for baseline drift. phenomenex.com
Sucrose Ester Application Effective for specific isomers like sucrose laurate (with increased flow). nih.govEssential for separating commercial mixtures of mono-, di-, and tri-esters. researchgate.net, tandfonline.com

Since sucrose esters lack a strong UV chromophore, alternative detection methods are required for their quantification in HPLC. tandfonline.com The most common detectors are the Refractive Index (RI) detector, the Evaporative Light Scattering Detector (ELSD), and the Charged Aerosol Detector (CAD). nih.gov

Refractive Index (RI) Detector: The RI detector measures the difference in the refractive index between the mobile phase and the column eluent containing the analyte. While useful, its application is generally restricted to isocratic elution, as changes in the solvent composition during a gradient run cause significant baseline drift, making quantification impossible. tandfonline.com

Evaporative Light Scattering Detector (ELSD): The ELSD has become a preferred detector for sucrose ester analysis because it is compatible with gradient elution. jst.go.jp, tandfonline.com The mechanism involves nebulizing the column effluent into fine droplets, evaporating the volatile mobile phase in a heated tube, and then measuring the light scattered by the remaining non-volatile analyte particles. tandfonline.com This process makes the detector insensitive to the mobile phase composition, allowing for stable baselines even with complex solvent gradients. jst.go.jp

Charged Aerosol Detector (CAD): Like the ELSD, the CAD is a universal detector compatible with gradient elution. It generates a charged aerosol from the column effluent and measures the electrical charge carried by the analyte particles. The response is generally more uniform than ELSD and is not dependent on the optical properties of the analyte. CAD has been successfully used in the systematic evaluation of elution strategies for sucrose alkanoate regioisomers. nih.gov

Table 2: Overview of HPLC Detector Systems for Sucrose Ester Analysis

DetectorPrinciple of OperationCompatibility with Gradient ElutionKey AdvantagesKey Limitations
Refractive Index (RI) Measures changes in the refractive index of the eluent.No. tandfonline.comUniversal for any non-absorbing analyte.Temperature sensitive, incompatible with gradient elution. tandfonline.com
Evaporative Light Scattering (ELSD) Measures light scattered by non-volatile analyte particles after mobile phase evaporation. tandfonline.comYes. jst.go.jpUniversal for non-volatile analytes, compatible with gradient elution. tandfonline.comNon-linear response, requires optimization of gas flow and temperature. tandfonline.com
Charged Aerosol (CAD) Measures charge transferred from ionized gas to analyte particles after mobile phase evaporation.Yes. nih.govUniversal, provides a more uniform response than ELSD, sensitive.Response can be affected by mobile phase composition, non-linear response.

Commercial sucrose ester products are mixtures of numerous positional isomers. nih.gov Preparative chromatography is essential for isolating these individual isomers, such as specific sucrose tripalmitate isomers, for structural elucidation and functional studies.

Preparative reversed-phase HPLC (RP-HPLC) is a primary technique for this purpose. By scaling up analytical methods, larger quantities of specific isomers can be separated and collected. For example, researchers have successfully used preparative RP-HPLC with ELSD to purify seven different regio-isomers of O-decanoyl sucrose. researchgate.net Although this example involves a different fatty acid, the same principles are directly applicable to the separation of this compound isomers. The process allows for the collection of fractions containing single isomers, which can then be subjected to further analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy, for definitive structure identification. researchgate.net

Gas Chromatography (GC) for Fatty Acid Moiety Analysis post-Transesterification

Due to their high molecular weight and low volatility, intact sucrose esters like this compound are not suitable for direct analysis by Gas Chromatography (GC). nih.gov However, GC is an invaluable tool for determining the composition of the fatty acid moieties attached to the sucrose backbone.

This analysis is performed by first cleaving the ester bonds through a chemical reaction, a process known as hydrolysis or, more commonly, transesterification. During transesterification, the sucrose ester is reacted with an alcohol (e.g., methanol) in the presence of a catalyst to produce fatty acid methyl esters (FAMEs) and free sucrose. These FAMEs are volatile and can be readily separated and quantified using a GC system, typically equipped with a Flame Ionization Detector (FID).

This approach allows researchers to accurately determine the profile of fatty acids (e.g., palmitic acid, stearic acid) present in a mixed sucrose ester sample. fao.org Methods have also been developed where sucrose monoesters are first acetylated to increase their volatility before GC analysis. nih.gov, researchgate.net

Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry for Comprehensive Profiling of Sucrose Fatty Acid Esters

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for the analysis of sucrose fatty acid esters. chromatographyonline.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. researchgate.net SFC coupled with mass spectrometry (SFC-MS) provides a high-throughput and high-resolution method for profiling complex sucrose ester mixtures. nih.gov

SFC-MS offers significantly faster analysis times compared to conventional HPLC; for instance, monoesters to tetra-esters can be separated in under 15 minutes. nih.gov The coupling with tandem mass spectrometry (MS/MS) allows for detailed characterization and sensitive quantification. In MS analysis, sucrose esters are typically detected as sodium adducts. nih.gov

One study demonstrated the successful application of SFC-MS/MS for the detailed analysis of a commercial sucrose palmitate product. The method was able to separate and identify different degrees of esterification within the sample.

Table 3: SFC-MS Profiling of a Commercial Sucrose Palmitate Product (P-170)

Analyte IdentifiedAbbreviationChromatographic Result
Sucrose MonopalmitateSE (C16:0)Detected as a major component. nih.gov
Sucrose DipalmitateSE (C16:0/C16:0)Detected. nih.gov
This compoundSE (C16:0/C16:0/C16:0)Detected. nih.gov
Sucrose TetrapalmitateSE (C16:0/C16:0/C16:0/C16:0)Detected. nih.gov
Data derived from Single Ion Resolution (SIR) chromatograms of P-170 analysis. nih.gov

This comprehensive profiling capability makes SFC-MS an advanced technique for the characterization of this compound and other related esters in commercial formulations. nih.gov, nih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its chemical bonds, functional groups, and the specific arrangement of its constituent parts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of sucrose esters. Both ¹H (proton) and ¹³C (carbon-13) NMR provide direct information about the carbon skeleton and the chemical environment of each atom, making it the definitive method for confirming esterification and determining the specific hydroxyl groups on the sucrose molecule that have been esterified (regioselectivity). bhu.ac.inrsc.org

Upon esterification of sucrose with palmitic acid, the ¹H and ¹³C signals corresponding to the carbons and protons near the esterified hydroxyl groups experience a significant downfield shift. researchgate.net For instance, the acylation of primary hydroxyl groups at the C-6 and C-6' positions results in a noticeable shift in their respective signals. Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish long-range correlations between protons and carbons, which can definitively confirm the exact locations of the palmitoyl (B13399708) chains on the sucrose backbone. rsc.orgresearchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for Sucrose Esterification Sites

PositionTypical ¹H Shift (ppm) of Native Sucrose researchgate.netTypical ¹H Shift (ppm) after EsterificationTypical ¹³C Shift (ppm) of Native Sucrose hmdb.caTypical ¹³C Shift (ppm) after Esterification mdpi.comnih.gov
H-15.38~5.4C-192.2~92
H-6a, H-6b3.78~4.2-4.5 (Downfield Shift)C-661.2~63-64 (Downfield Shift)
H-1'a, H-1'b3.63~4.1-4.3 (Downfield Shift)C-1'62.3~64-65 (Downfield Shift)
H-6'a, H-6'b3.79~4.2-4.4 (Downfield Shift)C-6'63.2~64-66 (Downfield Shift)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. nih.gov In the analysis of this compound, FTIR is primarily used to confirm the presence of ester functional groups, which is the key chemical modification from the sucrose starting material.

The FTIR spectrum of pure sucrose is characterized by a very broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibrations of its multiple hydroxyl groups. researchgate.net Successful esterification to form this compound is unequivocally confirmed by the appearance of a new, strong, and sharp absorption peak around 1740-1734 cm⁻¹. ekb.egresearchgate.net This peak is characteristic of the C=O (carbonyl) stretching vibration of the newly formed ester linkages. Concurrently, a significant decrease in the intensity and breadth of the O-H band is observed, indicating the consumption of hydroxyl groups during the reaction. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance
~3400 (Reduced Intensity)O-H StretchingHydroxylIndicates remaining, unreacted hydroxyl groups.
~2920 and ~2850C-H Stretching (asymmetric & symmetric)Alkyl (CH₂, CH₃)Confirms presence of long palmitate fatty acid chains.
~1735C=O StretchingEsterDefinitive evidence of successful esterification. researchgate.net
~1160C-O-C Stretching (asymmetric)Ester & EtherCorresponds to the ester and glycosidic linkages.
~1050C-O StretchingAlcohol/EtherCharacteristic of the sucrose backbone.

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of molecular structure through fragmentation analysis. For a molecule like this compound, with a molecular formula of C₆₀H₁₁₂O₁₄, the expected molecular weight is approximately 1057.53 g/mol . fda.gov

In practice, sucrose esters are often analyzed using soft ionization techniques like Electrospray Ionization (ESI), where they are typically detected as adducts with sodium ions ([M+Na]⁺) or other cations. nih.gov To gain further structural information, tandem mass spectrometry (MS/MS) techniques such as Collision-Induced Dissociation (CID) are employed. nih.govnih.gov In a CID experiment, the precursor ion (e.g., the [M+Na]⁺ ion of this compound) is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure. chemguide.co.uklibretexts.org

Typical fragmentation pathways for this compound would involve:

Cleavage of the ester bonds, resulting in the loss of one or more palmitic acid moieties.

Cleavage of the glycosidic bond that links the glucose and fructose (B13574) units of the sucrose backbone. researchgate.netxml-journal.net

Characteristic fragments corresponding to the palmitoyl cation ([C₁₅H₃₁CO]⁺).

Method Validation and Quantification Protocols for this compound Mixtures

To accurately quantify this compound in various mixtures, such as reaction products or commercial formulations, it is essential to develop and validate robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. tandfonline.comsemanticscholar.org Method validation ensures that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. mdpi.comresearchgate.net Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using standards of known concentrations, and the correlation coefficient (R²) should ideally be >0.998. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. This is often demonstrated by achieving good resolution between the this compound peak and other sucrose esters (mono-, di-esters) or impurities.

Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision): Variation in results within the same day and by the same analyst.

Intermediate Precision (Inter-day precision): Variation in results on different days, with different analysts, or on different equipment. The precision is typically expressed as the relative standard deviation (RSD), which should be less than 2-5%. mdpi.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix and then quantified. The recovery rate is expected to be within a range of 95-105%. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Evaluation of Purity and Esterification Degree

The evaluation of purity and the degree of esterification are critical for characterizing a this compound product. Commercial production of sucrose esters typically yields a mixture of molecules with varying numbers of fatty acid chains attached.

The Degree of Esterification (DE) is the average number of fatty acid molecules esterified to a sucrose molecule in the product mixture.

Chromatographic methods, particularly HPLC with detectors like Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI), are highly effective for this evaluation. tandfonline.comresearchgate.net The method separates the mixture based on the number of esterified fatty acid chains. tandfonline.com A typical chromatogram will show distinct peaks corresponding to monoesters, diesters, triesters, and higher esters.

The purity of the this compound fraction can be determined by calculating the relative area of the tri-ester peak compared to the total area of all peaks. The degree of esterification for the entire product can be calculated from the relative percentage of each ester fraction (mono-, di-, tri-, etc.) determined from their respective peak areas. nih.govresearchgate.net

Academic Research into Sucrose Tripalmitate Functionality and Performance

Interfacial Science and Surfactancy Mechanisms

The performance of sucrose (B13894) tripalmitate as a surfactant is fundamentally linked to its molecular structure, which combines a hydrophilic sucrose head with three lipophilic palmitic acid tails. This amphiphilic nature dictates its behavior at interfaces, influencing the formation and stability of dispersed systems.

Sucrose esters, including sucrose tripalmitate, are recognized for their ability to form and stabilize emulsions. Their effectiveness is attributed to their capacity to lower the interfacial tension between oil and water phases, facilitating the dispersion of one phase into the other.

Research has demonstrated that sucrose esters can be used to create stable oil-in-water (O/W) emulsions. nih.gov The stability of these emulsions is influenced by factors such as the concentration of the sucrose ester and the composition of the oil phase. researchgate.net For instance, the addition of fatty acids to an O/W emulsion stabilized by sucrose esters can significantly impact its stability, with fatty acids having a linear saturated alkyl chain of 14 or more carbon atoms inhibiting creaming for extended periods. nih.gov

The emulsifying power of sucrose esters is also dependent on their Hydrophilic-Lipophilic Balance (HLB). Sucrose esters with lower HLB values are generally more effective at stabilizing water-in-oil (W/O) emulsions, while those with higher HLB values are better suited for O/W emulsions. mdpi.com Studies have shown that sucrose esters with HLB values between 5 and 7 are suitable for creating stable O/W emulsions. nih.gov

In more complex systems like bigels, which are composed of both a hydrogel and an oleogel, the HLB of the sucrose ester plays a crucial role in determining the final properties of the system. Research on bigels has shown that sucrose esters with lower HLB values (e.g., 1 and 2) result in smaller droplet sizes and a more elastic, solid-like structure compared to those with a higher HLB (e.g., 6). mdpi.comnih.gov This is attributed to the diffusion kinetics of the surfactants, where mono-esterified sucrose esters can diffuse more rapidly to the oil-water interface. mdpi.comnih.gov

The table below summarizes the effect of sucrose ester HLB on bigel properties:

HLB Value of Sucrose Ester Resulting Bigel Characteristics Droplet Size
1 and 2 Higher elastic and solid-like behavior. mdpi.comnih.gov Significantly smaller. mdpi.comnih.gov

This compound's amphiphilic character allows it to stabilize both water-in-oil (W/O) and oil-in-water (O/W) emulsions. The type of emulsion it favors is largely determined by its Hydrophilic-Lipophilic Balance (HLB) value. Sucrose esters with a higher proportion of polar sucrose groups relative to the nonpolar fatty acid chains have higher HLB values and are more effective at stabilizing O/W emulsions. mdpi.com Conversely, those with a higher proportion of nonpolar fatty acid chains have lower HLB values and are better suited for stabilizing W/O emulsions. mdpi.com

In O/W emulsions, sucrose palmitate has been shown to effectively stabilize the system, with the rheological properties and droplet size being influenced by the concentration of the sucrose ester and the oil. researchgate.netresearchgate.net The stability of these emulsions can be further enhanced by the presence of other components like fatty acids. nih.gov For W/O emulsions, low HLB sucrose esters are typically used, where they contribute to stability through spatial stabilization mechanisms. mdpi.com In some cases, these esters can crystallize in the oil phase, forming a network that further strengthens the emulsion structure. mdpi.com

The versatility of sucrose esters in stabilizing different emulsion types makes them valuable ingredients in a wide range of products, from food to cosmetics. mdpi.com

Sucrose esters are known for their foaming capabilities, particularly in aerated food emulsions. mdpi.comresearchgate.net Recent research has also explored their potential in creating stable water-free foams, also known as oleofoams. mdpi.com In these systems, air is incorporated into a continuous oil phase, and the sucrose ester acts as a stabilizer at the oil-air interface.

Studies on water-free foams stabilized by sucrose esters have shown that the HLB value of the ester significantly impacts the foam's physical properties. mdpi.com More hydrophilic sucrose esters, which require higher temperatures for solubilization, can encapsulate a larger amount of air (up to 62%) due to their higher monoester content. mdpi.com These hydrophilic esters also lead to a greater reduction in the oil/air surface tension. mdpi.com The stability of these oleofoams is also noteworthy, with some remaining stable for at least five months at room temperature. mdpi.com

In aqueous systems, the addition of sucrose can enhance the stability of protein-based foams. Sucrose increases the viscosity of the continuous phase and can modify the interfacial properties of the proteins at the air-water interface. ncsu.edu This leads to a more stable foam with slower drainage and reduced bubble coalescence. ncsu.eduresearchgate.net For example, the addition of sucrose to egg white protein foams has been shown to greatly increase their stability. ncsu.edu

MediumEffect of Sucrose Ester/SucroseKey Findings
Water-Free (Oleofoams)Stabilizes oil-air interface. mdpi.comHigher HLB sucrose esters lead to higher overrun and greater foam stability. mdpi.com
Aqueous Protein FoamsIncreases viscosity and modifies interfacial properties. ncsu.eduEnhances foam stability by slowing drainage and bubble growth. ncsu.eduresearchgate.net

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that dictates the interfacial behavior of sucrose esters, including this compound. The HLB value reflects the balance between the hydrophilic sucrose head and the lipophilic fatty acid tails. mdpi.com A higher HLB value indicates greater hydrophilicity, while a lower HLB value signifies greater lipophilicity. mdpi.com

This balance directly influences the type of emulsion a sucrose ester will stabilize. High HLB sucrose esters are effective for oil-in-water (O/W) emulsions, while low HLB esters are preferred for water-in-oil (W/O) emulsions. mdpi.comsci-hub.se For instance, research has shown that sucrose esters with HLB values between 5 and 7 are well-suited for creating stable O/W emulsions. nih.gov

The HLB also affects the physical properties of the resulting emulsions and other dispersed systems. In bigels, sucrose esters with lower HLB values (1 and 2) have been found to produce systems with higher elasticity and smaller droplet sizes compared to an ester with an HLB of 6. mdpi.comnih.gov This is attributed to the faster diffusion of lower molecular weight, mono-esterified sucrose esters to the interface. mdpi.comnih.gov

It is important to note that the calculated HLB values provided by suppliers for sucrose esters may not always directly correlate with their experimental performance when compared to other types of surfactants. assemblingsugars.fr However, within the family of sucrose esters, the HLB value serves as a useful index for ranking them from most hydrophilic to most lipophilic. assemblingsugars.fr

Interactions with Lipid Systems

This compound and other sucrose esters can significantly influence the behavior of lipid systems, particularly in the context of fat crystallization and polymorphism. This is a critical aspect in the formulation of many food products where the texture and stability are dependent on the solid fat crystal network.

The addition of sucrose esters can modify the crystallization process of fats, affecting nucleation, crystal growth, and the resulting polymorphic form. nih.govub.edu Polymorphism refers to the ability of a substance to exist in multiple crystalline forms, each with distinct physical properties. nih.gov In fats, the β' polymorph is often desired for its soft texture and good aeration properties. nih.gov

Research has shown that sucrose esters can act as crystallization modifiers. researchgate.net For example, the addition of a sucrose stearate (B1226849)/palmitate ester to a vegetable ghee blend was found to increase the solid fat content (SFC) at a given temperature, indicating an acceleration of the crystallization process. researchgate.net In palm oil, the addition of a stearic-palmitic sucrose ester accelerated both nucleation and the polymorphic transition from the α to the β' form. mdpi.com

The effect of sucrose esters on fat crystallization can be influenced by their HLB value and the specific fatty acids they contain. For instance, in blends of milk-fat fraction and sunflower oil, different sucrose palmitate and stearate esters exhibited varying effects on the isothermal crystallization behavior. conicet.gov.ar Some esters acted as impurities, while others appeared to co-crystallize with the fat. conicet.gov.ar

The table below presents a summary of research findings on the effect of sucrose esters on fat crystallization:

Lipid SystemSucrose Ester UsedObserved Effect on Crystallization
Vegetable GheeSucrose tetrastearate (70% stearate, 30% palmitate)Increased Solid Fat Content (SFC), accelerating crystallization. researchgate.net
Palm OilStearic-palmitic sucrose ester (HLB 6)Accelerated nucleation and α-to-β' polymorphic transition. mdpi.com
Milk-fat/Sunflower Oil BlendsSucrose palmitates and stearates (various HLBs)Varied effects, including acting as an impurity or co-crystallizing with the fat. conicet.gov.ar

Studies on Interfacial Layers and Fat Crystal Networks

Research has extensively investigated the influence of sucrose esters, particularly those with palmitate moieties, on the crystallization behavior of fats and oils. These studies are crucial for controlling the texture and stability of many food products. The addition of sucrose esters (SEs) with acyl chains similar to the fat matrix, such as palmitoyl (B13399708) groups, can accelerate crystallization rates. mdpi.com

In studies on palm oil, a major semi-solid fat in food production, the addition of a stearic-palmitic sucrose ester was found to accelerate nucleation and subsequent polymorphic transitions during crystallization. researchgate.netresearchgate.net Using techniques like Differential Scanning Calorimetry (DSC), researchers observed that the presence of the SE promoted the formation of α-crystals and their transition to the β′ form. mdpi.comresearchgate.net This effect is attributed to the SE acting as a heterogeneous nucleating agent, which induces the formation of a higher number of small crystals. mdpi.comresearchgate.net

Advanced imaging and scattering techniques have provided deeper insights into the structural changes at different scales:

Nanoscale: Ultra-small-angle X-ray scattering (USAXS) revealed that the addition of the SE resulted in the formation of smaller crystal nanoplatelets (CNPs). researchgate.netresearchgate.net

Mesoscale: Small-angle X-ray scattering (SAXS) showed that while the fundamental double chain-length packing of palm oil was not significantly altered, the SE did decrease the crystal domain size under fast cooling conditions. researchgate.netresearchgate.net

Microstructure: Visualization with polarized light microscopy (PLM) and cryo-scanning electron microscopy (cryo-SEM) confirmed that the addition of the SE leads to finer and more dense fat crystal networks. arxiv.org

Interestingly, while these small crystals are numerous, they are less effective at piercing the interfacial layer of fat droplets in an emulsion, which can retard fat coalescence during processes like whipping. mdpi.comresearchgate.net The functionality of SEs is also noted in complex fats like anhydrous milk fat (AMF), where a stearic-palmitic SE was shown to accelerate nucleation, allowing crystallization to begin at higher temperatures without altering the ultimate polymorphic forms. arxiv.org

Table 1: Effect of Stearic-Palmitic Sucrose Ester on Fat Crystallization

Parameter Observation Research Technique(s) Source(s)
Nucleation Accelerated; crystallization starts at higher temperatures. Differential Scanning Calorimetry (DSC) mdpi.comresearchgate.netarxiv.org
Polymorphism Promoted α-crystal formation and accelerated transition to β′-crystals. Wide-Angle X-ray Scattering (WAXS), DSC mdpi.comresearchgate.netresearchgate.net
Crystal Size Created smaller crystal nanoplatelets (CNPs). Ultra-Small-Angle X-ray Scattering (USAXS) researchgate.netresearchgate.net
Network Structure Resulted in more fine and dense fat crystal networks. Polarized Light Microscopy (PLM), Cryo-SEM arxiv.org
Partial Coalescence Retarded due to the formation of many small crystals unable to pierce the droplet interface. N/A mdpi.comresearchgate.net

Research into Structured Lipids and Their Synthesis Utilizing Palmitate Moieties

Structured lipids (SLs) are triacylglycerols that have been chemically or enzymatically modified to alter their fatty acid composition and/or positional distribution. unal.edu.co This modification is aimed at creating fats with improved nutritional or functional properties. unal.edu.co One strategy for developing SLs involves replacing the glycerol (B35011) backbone of a triacylglycerol with an alternative alcohol, such as sucrose, to form sucrose fatty acid esters. unal.edu.conih.gov

The palmitate moiety is central to much of this research. Palmitate, a 16-carbon saturated fatty acid, is a fundamental building block in lipid synthesis. researchgate.net Research has focused on synthesizing specific structured lipids, such as those containing palmitic acid at the sn-2 position of the glycerol backbone, to mimic the structure of human milk fat for infant formulas. sci-hub.se

A notable synthesis pathway involves using tripalmitate as a starting material. smolecule.com Researchers have reported a two-step enzymatic process to produce 1,3-oleoyl-2-palmitoylglycerol (OPO), a key component of modern infant formulas. smolecule.com This process, catalyzed by specific lipases, first involves the alcoholysis of tripalmitic acid to produce sn-2 palmitate monoglyceride, which is then esterified with oleic acid. smolecule.com The direct transesterification of sucrose with fatty acid methyl esters, such as methyl palmitate, is another researched pathway for producing mixtures of sucrose mono-, di-, tri-, and tetrapalmitate. unal.edu.co

Exploration of this compound in Advanced Material Science and Biorenewable Chemical Applications

Sucrose esters, including this compound, are recognized for their versatility, stemming from their derivation from renewable resources like sugar and vegetable oils. researchgate.netarxiv.org This has led to their exploration in various advanced applications where biodegradability and biocompatibility are prized.

Biodegradable Detergent Research

Sucrose esters are increasingly favored as biodegradable and non-toxic substitutes for surfactants synthesized from petrochemicals. researchgate.netresearchgate.net Their excellent detergent characteristics and status as fully biobased surfactants make them attractive for environmentally friendly cleaning products. researchgate.netunal.edu.co Research and patents describe the formulation of non-polluting, completely biodegradable detergent compositions that utilize sucrose esters. google.com

These formulations are effective in both aerobic and anaerobic conditions and notably lack phosphate (B84403) compounds, which are ecologically harmful. google.com The sucrose ester component is typically derived from the transesterification of a fatty acid methyl ester with sucrose. google.com Fatty acids used in this process include palmitic acid, the building block of this compound. google.com The resulting sucrose esters function as non-ionic surfactants in the detergent mixture. researchgate.netgoogle.com The biodegradability of these surfactants is a key advantage, as they hydrolyze into non-toxic, natural products. google.com

Excipient Roles in Research on Drug Delivery Systems (e.g., for lipophilic compounds, nanoparticle stabilization)

In pharmaceuticals, sucrose esters serve as multifunctional excipients. Current time information in Bangalore, IN. They are particularly valuable in formulations for delivering lipophilic (fat-soluble) drugs, where they help maintain the drug in a solubilized state, potentially enhancing bioavailability. Current time information in Bangalore, IN.

A significant area of research is their use in lipid-based nanoparticle systems:

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from a solid lipid matrix. Research into SLNs has explored lipids like tripalmitin (B1682551), and molecular dynamics simulations have been used to investigate the structure and stability of tripalmitin SLNs. Sucrose esters can be used to stabilize these nanoparticles.

Nanostructured Lipid Carriers (NLCs): As a second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which creates a less-ordered structure that can improve drug loading and stability.

Sucrose esters like sucrose palmitate and sucrose trilaurate are used as emulsifying agents and have been shown to act as penetration enhancers, facilitating the absorption of drugs through the skin. google.com Their ability to stabilize the lipid particles by reducing interfacial energy is critical to preventing aggregation and ensuring the stability of the delivery system. Current time information in Bangalore, IN.

Table 2: Applications of Sucrose Esters in Drug Delivery

Application Function of Sucrose Ester Example System Source(s)
Lipophilic Drug Delivery Enhances solubility and bioavailability. Formulations for lipophilic drugs. Current time information in Bangalore, IN.
Nanoparticle Stabilization Acts as a surfactant/emulsifier to prevent particle aggregation. Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs) Current time information in Bangalore, IN.
Dermal Drug Delivery Acts as a penetration enhancer for drugs. Hydrogels, nanoemulsions for topical drugs. google.com

Application in Dermatological Research for Emollient Properties

In the field of dermatology and cosmetics, sucrose esters are valued for their skin-conditioning and emollient properties. google.com Emollients are compounds that help to keep the skin soft, smooth, and hydrated. Sucrose palmitate is specifically defined as a skin-conditioning agent and emollient. google.com

Sucrose esters are incorporated into skincare emulsions at levels from 3% to 20% (w/w). They contribute to the sensory feel of the product and help to strengthen the skin's lipid barrier, which can improve various skin conditions. Research has demonstrated that sucrose esters like sucrose trilaurate provide emollient properties that aid in moisture retention and improve skin barrier function. While generally non-irritating, they have been found in some studies to enhance the absorption of other dermally applied compounds.

Theoretical and Computational Studies of Sucrose Tripalmitate

Structure-Activity Relationship Investigations

The functional efficacy of sucrose (B13894) tripalmitate is not an intrinsic property of its elemental composition but is dictated by its precise three-dimensional structure. Structure-Activity Relationship (SAR) studies, often augmented by computational methods, aim to decipher how specific structural motifs—such as the number and position of ester groups and the nature of the acyl chains—govern its macroscopic behavior as a surfactant and emulsifier.

Conversely, sucrose tripalmitate, with a DE of three, possesses a significantly larger lipophilic portion relative to its hydrophilic sucrose head. This results in a lower HLB value, making it more soluble in oil and highly effective as a stabilizer for water-in-oil (W/O) emulsions. Computational studies corroborate that as the DE increases to three, the molecule's geometry shifts to favor curvature conducive to W/O systems. Furthermore, the increased number of acyl chains enhances van der Waals interactions between adjacent molecules at an interface, creating a more robust and rigid interfacial film. This directly impacts properties like the critical micelle concentration (CMC), which tends to decrease with increasing DE, as the greater hydrophobicity drives aggregation at lower concentrations.

Interactive Table 1: Influence of Esterification Degree on Sucrose Ester Properties This table can be sorted by clicking on the headers.

Degree of Esterification (DE)Predominant SpeciesTypical HLB RangePrimary Emulsion TypeInterfacial Film Characteristics
1Sucrose Monoesters12 - 16Oil-in-Water (O/W)Flexible, less dense
2Sucrose Diesters8 - 13O/W or W/OIntermediate rigidity
3 Sucrose Triesters 3 - 8 Water-in-Oil (W/O) Rigid, densely packed
4+Higher-Order Esters1 - 5W/OVery rigid, highly lipophilic

The specific identity of the acyl chain—in this case, palmitate—is critical. Palmitic acid is a saturated fatty acid with a 16-carbon chain (C16:0). Theoretical studies highlight two key aspects of this structure:

Saturation: The absence of double bonds in the palmitate chains allows them to be conformationally flexible yet structurally linear. This linearity promotes highly ordered packing at interfaces. Computational models show that these saturated chains can align parallel to one another, maximizing attractive van der Waals forces. This tight packing leads to a lower area per molecule and a more stable, less permeable interfacial film compared to esters with unsaturated chains (e.g., sucrose oleate), whose double bonds introduce kinks that disrupt packing.

Regioselectivity refers to the specific hydroxyl (-OH) groups on the sucrose molecule that are esterified. Sucrose has eight hydroxyl groups of varying reactivity: three primary (at positions C6, C1', C6') and five secondary. The exact attachment points of the three palmitate groups create different constitutional isomers, or regioisomers, each with a unique 3D shape and functional profile.

Computational chemistry is essential for predicting the most stable regioisomers and understanding how their distinct shapes affect function. For instance, a this compound molecule esterified at the three primary positions (6, 1', 6') will have a different conformation and interfacial behavior than one esterified at other positions, such as 6, 6', and a secondary hydroxyl.

Reactivity and Synthesis: Quantum mechanical calculations can model the activation energies for esterifying each hydroxyl group, confirming that the primary positions are kinetically and thermodynamically favored due to lower steric hindrance.

Interactive Table 2: Hydroxyl Group Positions and Reactivity in Sucrose This table can be sorted by clicking on the headers.

PositionRing UnitTypeRelative ReactivityNotes on Esterification
C6GlucosePrimaryHighKinetically favored due to accessibility.
C1'Fructose (B13574)PrimaryHighAlso highly accessible and reactive.
C6'FructosePrimaryHighKinetically favored; often esterified early.
C2GlucoseSecondaryLowSterically hindered by proximity to anomeric carbon.
C3GlucoseSecondaryLowPart of a vicinal diol system with C4.
C4GlucoseSecondaryLowSterically hindered.
C3'FructoseSecondaryMediumMore reactive than other secondary positions.
C4'FructoseSecondaryLowSterically hindered.

Molecular Modeling and Simulation Approaches for Interfacial Phenomena

To directly observe the behavior of this compound at the boundary between immiscible liquids like oil and water, researchers employ molecular dynamics (MD) simulations. In a typical MD setup, a simulation box is constructed containing distinct layers of water and a nonpolar solvent (e.g., hexane (B92381) or dodecane, to represent oil). Molecules of this compound are then introduced into the system.

By applying a force field (a set of equations describing the potential energy of the atoms), the simulation calculates the trajectories of all atoms over time. These simulations provide invaluable insights that are difficult to obtain experimentally:

Molecular Orientation and Conformation: MD simulations explicitly show the sucrose headgroups orienting towards the aqueous phase while the three palmitate tails immerse themselves in the oil phase. The simulations can quantify the tilt angle of the acyl chains and the specific conformation of the sucrose ring at the interface.

Interfacial Density Profile: By analyzing the distribution of molecules, simulations can calculate the density of the surfactant at the interface, revealing how tightly the molecules are packed.

Reduction of Interfacial Tension: The interfacial tension, a key measure of emulsifier effectiveness, can be calculated directly from the pressure tensor of the simulation box. This allows for a direct comparison between different regioisomers or esters with different acyl chains.

Dynamics of Film Formation: Time-resolved simulations can model the process of surfactant migration to the interface and the subsequent self-assembly into a stabilizing film, providing kinetic information on emulsion formation.

Thermodynamic and Kinetic Modeling of this compound Synthesis Pathways

The chemical or enzymatic synthesis of this compound is complex, often yielding a mixture of products with varying degrees of esterification and regioselectivity. Thermodynamic and kinetic modeling are used to understand and optimize these synthesis pathways.

Thermodynamic Modeling: This approach, often using methods like Density Functional Theory (DFT), calculates the relative Gibbs free energy of different this compound regioisomers. This helps predict the most thermodynamically stable products under equilibrium conditions. Such models can assess the influence of solvent, temperature, and pressure on the product distribution, guiding the selection of reaction conditions to favor the formation of triesters over other species.

Kinetic Modeling: This focuses on the reaction rates and mechanisms. For enzymatic synthesis using lipases, kinetic models can simulate the multi-step process: binding of sucrose and palmitic acid to the enzyme's active site, formation of the acyl-enzyme intermediate, and the subsequent nucleophilic attack by a specific sucrose hydroxyl group. By calculating the activation energy barriers for esterification at each of the eight hydroxyl positions, these models can quantitatively explain the observed regioselectivity of the catalyst. This knowledge is crucial for designing biocatalytic processes that maximize the yield of a desired this compound isomer, thereby controlling the functional properties of the final product.

Challenges and Future Research Trajectories for Sucrose Tripalmitate

Overcoming Reaction Barriers in Synthesis (e.g., Reactant Compatibility, Product Degradation, Color Formation)

A significant hurdle in the synthesis of sucrose (B13894) esters, including sucrose tripalmitate, is the poor miscibility of the primary reactants: hydrophilic sucrose and lipophilic fatty acids or their esters. sci-hub.se This incompatibility between the solid sucrose and liquid fatty acid methyl esters (FAMEs) leads to low reaction rates and conversions. redalyc.org To address this, solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have been traditionally used to dissolve both reactants. redalyc.org However, the use of such solvents introduces challenges in purification and raises environmental concerns.

Another major issue is the thermal degradation of sucrose at the high temperatures often required for the reaction, which leads to the formation of undesirable colored byproducts. redalyc.orgresearchgate.net This caramelization not only affects the aesthetic quality of the final product but can also complicate purification processes. sci-hub.se High temperatures, while intended to improve reaction rates, can also promote multiple substitutions, leading to a complex mixture of sucrose esters with varying degrees of esterification. redalyc.orgresearchgate.net

Efforts to mitigate these issues include the use of emulsifiers or contacting agents to improve the dispersion of sucrose in the reaction medium. redalyc.org However, the type and concentration of these agents, along with reaction temperature, must be carefully optimized to balance reaction efficiency with product quality. redalyc.orgresearchgate.net

Developing Highly Selective and Efficient Synthesis Routes for Specific Isomers

The sucrose molecule possesses eight hydroxyl groups with varying reactivity, leading to the formation of a complex mixture of mono-, di-, tri-, and higher esters during synthesis. redalyc.orguctm.edu Achieving a high degree of selectivity for a specific isomer, such as this compound, is a significant challenge. redalyc.org The distribution of these esters is influenced by factors like the molar ratio of reactants and the polarity of the reaction medium. sci-hub.se For instance, polar solvents tend to favor the formation of monoesters. sci-hub.se

The development of highly selective and efficient synthesis routes is crucial for producing sucrose esters with specific properties tailored for particular applications. sci-hub.seresearchgate.net Enzymatic synthesis has emerged as a promising alternative to chemical methods due to the high selectivity of enzymes, which can lead to the production of the desired ester with fewer byproducts. e3s-conferences.org However, challenges such as long reaction times and difficulties in scaling up the process remain. researchgate.net Recent research has explored novel methods, such as using 1′,4,6′-trichlorogalactosucrose (TGS) to achieve monoesterification, highlighting the ongoing efforts to control the esterification process. acs.org

Advancements in Analytical Methodologies for Complex Sucrose Ester Mixtures

The inherent complexity of sucrose ester mixtures, containing various isomers and degrees of esterification, presents a significant analytical challenge. sci-hub.seunal.edu.co Traditional analytical methods often struggle to fully separate and quantify the individual components of these mixtures. researchgate.netmdpi.com

High-performance liquid chromatography (HPLC) with a refractive index (RI) detector is a commonly used technique for the analysis of sucrose esters. redalyc.orgmdpi.comresearchgate.net However, developing a single method that can effectively resolve the entire spectrum of esters in a sample remains a complex task. redalyc.orgresearchgate.net A novel isocratic HPLC method has been developed for the analysis of reaction samples in the production of sucrose palmitate. researchgate.net

Other advanced techniques, such as gas chromatography-mass spectrometry (GC-MS) and matrix-assisted laser desorption and ionization time-of-flight (MALDI-TOF) mass spectrometry, are also being employed to provide more detailed characterization of these complex mixtures. rsc.orgnih.gov The development of a method to estimate the total sucrose ester content in foods involves hydrolysis of the esters and subsequent measurement of the liberated sucrose. researchgate.netnih.gov Continued advancements in these analytical methodologies are essential for quality control, process optimization, and a deeper understanding of the structure-function relationships of sucrose esters. sci-hub.se

Process Scale-Up Considerations for Sustainable Production

Transitioning from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that directly impact the sustainability and economic viability of the process. sci-hub.seresearchgate.net Key considerations include energy consumption, solvent use, and waste generation. unal.edu.co

Solvent-free synthesis routes are highly desirable from a sustainability perspective, as they eliminate the need for potentially harmful organic solvents and reduce the energy-intensive purification steps required for their removal. redalyc.orggoogle.com However, solvent-free processes often face challenges related to low reaction rates and conversions due to reactant incompatibility. redalyc.orgunal.edu.co

Exploration of Crude Starting Materials for Enhanced Economic Feasibility

Recent studies have investigated the use of alternative, unrefined sugar sources like honey and agave syrup for the synthesis of sucrose esters. sci-hub.se Similarly, the potential of using waste cooking oil and molasses, a byproduct of the sugar industry, as feedstocks is being explored. aip.org The utilization of crude palm kernel oil has also been a subject of research for producing methyl esters as a precursor for sucrose ester synthesis. e3s-conferences.org

However, the use of crude starting materials introduces new challenges. Impurities present in these materials can interfere with the reaction, potentially leading to lower yields and the formation of undesirable byproducts. e3s-conferences.org Therefore, research is needed to develop robust synthesis and purification methods that can accommodate the variability and impurity profiles of crude feedstocks, ultimately enhancing the economic feasibility of this compound production. mdpi.comresearchgate.net

Novel Research Avenues in Bio-Based Product Development Beyond Current Scope

The unique properties of sucrose esters, including this compound, open up a wide range of possibilities for the development of novel bio-based products beyond their current applications. researchgate.netndsu.eduresearchgate.net The inherent biodegradability and biocompatibility of these compounds make them attractive building blocks for creating sustainable materials. uctm.eduresearchgate.net

One promising area of research is the development of bio-based polymers and resins. ndsu.eduresearchgate.net Epoxidized sucrose esters of fatty acids (ESEFAs) have been synthesized and investigated for their potential in creating high-performance thermoset materials for applications such as coatings, adhesives, and composites. rsc.orgresearchgate.net These materials offer the advantage of a high bio-based content while exhibiting desirable mechanical and thermal properties. researchgate.net

Furthermore, the antimicrobial properties of certain sucrose esters suggest their potential use in food preservation and biomedical applications. nih.gov The ability to tune the hydrophilic-lipophilic properties of sucrose esters by controlling the degree of esterification allows for the design of molecules with specific functionalities. researchgate.netarxiv.org Future research will likely focus on exploring these and other novel applications, such as their use in drug delivery systems and the creation of new functional materials with tailored properties. acs.orgcosmeticsdesign-europe.com

Q & A

Basic: What are the standard laboratory protocols for synthesizing sucrose tripalmitate, and how can reproducibility be ensured?

Methodological Answer:
this compound synthesis typically involves esterification reactions between sucrose and palmitic acid derivatives. Key steps include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) are common .
  • Purification : Column chromatography or recrystallization is used to isolate the esterified product, with purity verified via thin-layer chromatography (TLC) .
  • Reproducibility : Document reaction conditions (temperature, molar ratios, solvent systems) meticulously. For example, emphasizes detailed experimental sections to enable replication .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

Methodological Answer:

  • Structural analysis : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies ester bond formation and sugar moiety configuration. Mass spectrometry (MS) confirms molecular weight .
  • Functional characterization : Differential Scanning Calorimetry (DSC) assesses thermal stability, while Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups .
  • Quantitative purity : High-Performance Liquid Chromatography (HPLC) with UV detection is standard, with thresholds for impurity peaks defined (e.g., <2%) .

Advanced: How can response surface methodology (RSM) optimize this compound-based nanoparticle formulations?

Methodological Answer:
RSM, particularly Box-Behnken designs, is effective for optimizing lipid-polymer hybrid nanoparticles (LPHNs):

  • Variables : Critical factors include lipid concentration (e.g., glyceryl tripalmitate), polymer ratio (e.g., PLGA), and emulsification speed .
  • Outputs : Responses such as particle size, zeta potential, and entrapment efficiency are modeled. For example, used 13 experimental runs to identify optimal phosphatidylcholine and glyceryl tripalmitate concentrations .
  • Validation : Reproduce batches within the "design space" (e.g., ±5% error margin) using overlay plots (Fig. 4b in ) .

Advanced: How can researchers resolve contradictions in data on this compound’s lipid interactions across studies?

Methodological Answer:
Contradictions often arise from methodological variability. Strategies include:

  • Triangulation : Combine multiple analytical techniques (e.g., Raman imaging and MALDI-MS) to cross-validate lipid interaction data, as demonstrated in for glyceryl tripalmitate .
  • Standardized protocols : Align experimental conditions (pH, temperature) with literature benchmarks. emphasizes transparency in documenting deviations .
  • Meta-analysis : Systematically compare datasets using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to isolate variables .

Advanced: How to design cross-disciplinary studies investigating this compound’s metabolic and material science applications?

Methodological Answer:

  • Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
    • Metabolic studies : Track isotopic labeling (e.g., ¹³C-palmitate) in in vitro models to assess hydrolysis rates .
    • Material science : Evaluate this compound’s role in drug delivery systems using biocompatibility assays (e.g., hemolysis tests) .
  • Interdisciplinary collaboration : Partner with chemists, biologists, and data scientists to address gaps in lipid metabolism and nanoparticle engineering .

Basic: What are the critical parameters for ensuring data validity in this compound toxicity studies?

Methodological Answer:

  • Cell line selection : Use standardized models (e.g., A549 for cytotoxicity) with positive/negative controls .
  • Dose-response curves : Include at least five concentrations spanning IC₅₀ values. highlights caspase-dependent apoptosis assays for mechanistic validation .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups, ensuring p < 0.05 significance .

Advanced: How can computational modeling predict this compound’s behavior in complex biological systems?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model lipid bilayer interactions using software like GROMACS, parameterizing force fields for ester bonds .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate structural features (e.g., acyl chain length) with bioavailability using regression models .
  • Validation : Compare in silico predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.